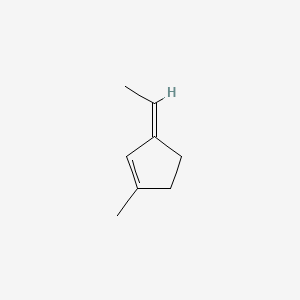
3-Ethylidene-1-methylcyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylidene-1-methylcyclopentene is an organic compound with the molecular formula C8H12 . It is a derivative of cyclopentene, characterized by the presence of an ethylidene group at the third position and a methyl group at the first position on the cyclopentene ring
Preparation Methods
The synthesis of 3-Ethylidene-1-methylcyclopentene can be achieved through several methods. One common approach involves the alkylation of cyclopentene with appropriate reagents to introduce the ethylidene and methyl groups. The reaction conditions typically involve the use of strong bases and alkyl halides under controlled temperatures . Industrial production methods may involve catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
3-Ethylidene-1-methylcyclopentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using in the presence of a like palladium or platinum, resulting in the formation of saturated hydrocarbons.
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethylidene-1-methylcyclopentene has several applications in scientific research:
Chemistry: It is used as a in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of , potentially leading to the development of new pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of with unique properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Ethylidene-1-methylcyclopentene exerts its effects involves its interaction with molecular targets and pathways . The compound’s structure allows it to participate in electrophilic and nucleophilic reactions , influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or drug development .
Comparison with Similar Compounds
3-Ethylidene-1-methylcyclopentene can be compared with other similar compounds, such as:
Cyclopentene: The parent compound, which lacks the ethylidene and methyl groups.
1-Methylcyclopentene: A derivative with only a methyl group at the first position.
3-Ethylcyclopentene: A derivative with an ethyl group at the third position.
The uniqueness of this compound lies in its dual substitution pattern , which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
62338-00-5 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3Z)-3-ethylidene-1-methylcyclopentene |
InChI |
InChI=1S/C8H12/c1-3-8-5-4-7(2)6-8/h3,6H,4-5H2,1-2H3/b8-3- |
InChI Key |
KNMRUIAIEAZNRY-BAQGIRSFSA-N |
Isomeric SMILES |
C/C=C\1/CCC(=C1)C |
Canonical SMILES |
CC=C1CCC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















